molecular formula C12H10N2O3 B2565026 (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid CAS No. 91973-93-2

(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid

Cat. No. B2565026
CAS RN: 91973-93-2
M. Wt: 230.223
InChI Key: LCGVBLNLPUJFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, also known as 6-OPPAA, is a synthetic organic compound that has been studied for its potential applications in scientific research. 6-OPPAA is a member of the pyridazinone family of molecules, which are characterized by a five-membered ring with two nitrogen atoms and two oxygen atoms. 6-OPPAA has been studied for its potential applications in a variety of areas, including biochemical and physiological research.

Scientific Research Applications

Synthesis and Reactions

  • Research on the synthesis and reactions of compounds related to (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid has been conducted. For instance, the study by Issac (1999) explored the synthesis, reactions, and spectroscopy of 3-Benzoyl-6-phenylpyridazines, which are expected to have biological activity. This research offers insights into the chemical properties and potential applications in the field of medicinal chemistry (Issac, 1999).

Antibacterial Activity

  • A study by Kadian, Maste, and Bhat (2012) focused on the synthesis of 1, 4-Benzoxazine analogues, including derivatives similar to (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. These compounds were evaluated for their antibacterial activity against various strains, highlighting the potential application in developing new antibacterial agents (Kadian et al., 2012).

Angiotensin-converting Enzyme Inhibitors

  • The research by Yanagisawa et al. (1988) involved synthesizing derivatives of (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid as angiotensin-converting enzyme (ACE) inhibitors. These compounds showed potent in vitro inhibition, indicating their potential use in treating cardiovascular diseases (Yanagisawa et al., 1988).

Applications in Osteoporosis Treatment

  • Hutchinson et al. (2003) identified a compound related to (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid as a potent antagonist of the alpha(v)beta(3) receptor. This research suggested its application in the prevention and treatment of osteoporosis, demonstrating the compound's efficacy in various in vivo models (Hutchinson et al., 2003).

properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-7-6-10(9-4-2-1-3-5-9)13-14(11)8-12(16)17/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGVBLNLPUJFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333182
Record name 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid

CAS RN

91973-93-2
Record name 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
S Daoui, C Baydere, T Chelfi, F El Kalai… - Acta Crystallographica …, 2020 - scripts.iucr.org
Two polymorphs of the title compound, C19H16N2O3, were obtained from ethanolic (polymorph I) and methanolic solutions (polymorph II), respectively. Both polymorphs crystallize in …
Number of citations: 6 scripts.iucr.org
HA Allam, AA Kamel, M El-Daly… - Future Medicinal …, 2020 - Future Science
Aim: Hypertension is a major health problem worldwide resulting in high death rates due to its consequences and complications. Therefore, searching for new vasorelaxants is a must to …
Number of citations: 7 www.future-science.com
S Daoui, Ş Direkel, MM Ibrahim, B Tüzün, T Chelfi… - Molecules, 2023 - mdpi.com
In this work, a novel series of pyridazinone derivatives (3–17) were synthesized and characterized by NMR ( 1 H and 13 C), FT-IR spectroscopies, and ESI-MS methods. All synthesized …
Number of citations: 8 www.mdpi.com
SN Khattab, AA Bekhit, A El-Faham… - Chemical and …, 2008 - jstage.jst.go.jp
A series of new pyridazinylacetic acid derivatives were synthesized and have been investigated for their ability to inhibit the activity of the A and B isoforms of monoamine oxidase (MAO)…
Number of citations: 14 www.jstage.jst.go.jp
A Cilibrizzi, L Crocetti, M Paola Giovannoni… - Chirality, 2013 - Wiley Online Library
The synthesis of three racemates and the corresponding non‐chiral analogues of a C5‐methyl pyridazine series is described here, as well as the isolation of pure enantiomers and their …
Number of citations: 14 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.